1-Benzyl-4-ethylpiperazine

Übersicht

Beschreibung

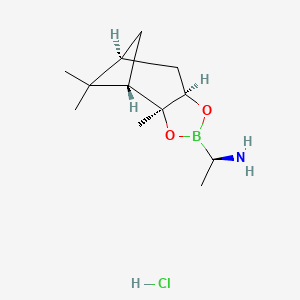

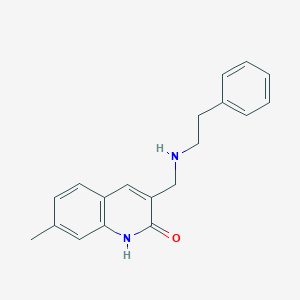

1-Benzyl-4-ethylpiperazine is a psychoactive drug that is classified as a stimulant. It has a molecular formula of C13H20N2 and a molecular weight of 204.31 .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. Attached to this ring are a benzyl group and an ethyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

1-Benzyl-4-ethylpiperazine and its derivatives have been studied for their structural characteristics. For example, one study focused on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole, a compound related to this compound, emphasizing its synthesis and X-ray structure determination (Ozbey, Kuş, & Göker, 2001). Another study developed a practical synthesis for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, which is a key precursor in the synthesis of benzyl derivatives of heterocyclic amines (Koroleva et al., 2012).

Catalytic Applications

This compound has been utilized in catalysis. A study investigated the use of this compound as a base for a bifunctional aza-bis(oxazoline) copper catalyst, which showed enhanced rate acceleration and improved enantioselectivity in the asymmetric Henry reaction compared to an unfunctionalized copper complex (Lang, Park, & Hong, 2010).

Pharmaceutical Research

This compound derivatives have been synthesized and evaluated for potential pharmacological activities. For instance, compounds containing this structure were investigated for their binding affinity to serotonin and dopamine receptors, indicating potential applications in psychopharmacology (Tomić et al., 2004).

Environmental Applications

Compounds containing this compound have also been studied for environmental applications. A research study focused on the synthesis and characterization of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives, demonstrating its efficiency in heterogeneous catalysis (Niknam et al., 2013).

Materials Science

In materials science, this compound derivatives havebeen explored for their potential in creating new materials. For instance, research on bis(4-benzylpiperazine-1-carbodithioato-k2 S,S')nickel(II) revealed its capabilities in humidity sensing and DNA binding, showcasing the versatility of these compounds in materials science (Rehman et al., 2015).

Analytical Chemistry

This compound and its related compounds have been used in analytical chemistry for structural elucidation. A study involving 4-bromo-2,5-dimethoxybenzylpiperazine, a designer benzylpiperazine, utilized techniques like GC-MS and NMR for structural analysis, which is crucial in forensic science and drug analysis (Westphal et al., 2009).

Synthesis of Novel Compounds

The synthesis of new compounds using this compound has been a significant area of research. For example, studies have been conducted on the synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives, which showed promising results as selective serotonin receptor ligands (Siracusa et al., 2008).

Wirkmechanismus

Target of Action

1-Benzyl-4-ethylpiperazine, a derivative of Benzylpiperazine (BZP), has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

The compound interacts with its targets by increasing serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation . This interaction results in changes in the neuronal activity and neurotransmitter levels, leading to the observed physiological and psychological effects.

Biochemical Pathways

It is known that the compound affects the serotonergic and dopaminergic systems, which are involved in numerous biochemical pathways related to mood regulation, reward, and cognition .

Pharmacokinetics

It is known that bzp, a related compound, is metabolized in the liver and excreted via the kidneys . The elimination half-life of BZP is approximately 5.5 hours . These properties may impact the bioavailability and duration of action of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of BZP, given their structural similarity. BZP is known to have euphoriant and stimulant properties, with effects similar to amphetamine . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

Biochemische Analyse

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes and proteins

Cellular Effects

Some piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Some piperazine derivatives have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Some piperazine derivatives have shown dose-dependent effects, including threshold effects and toxic or adverse effects at high doses .

Eigenschaften

IUPAC Name |

1-benzyl-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-14-8-10-15(11-9-14)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBUFZZSXMCADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Amino-1-(4-chlorophenyl)ethyl]diethylamine](/img/structure/B3167313.png)

![[2-(3-Cyclopropyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B3167319.png)

![1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3167326.png)

![2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3167349.png)

![2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide](/img/structure/B3167363.png)

![2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline](/img/structure/B3167386.png)

![2-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B3167390.png)